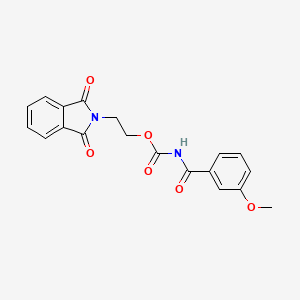![molecular formula C18H16N2O2S2 B6139612 N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6139612.png)
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide, also known as MT-2, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in the field of melanoma treatment. MT-2 is a melanocortin receptor agonist that stimulates the production of melanin in the skin, which has been shown to have protective effects against UV radiation-induced damage. In addition, MT-2 has been studied for its potential anti-inflammatory and neuroprotective properties.
Mecanismo De Acción
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide acts as an agonist for the melanocortin receptors, which are G protein-coupled receptors that are expressed on the surface of melanocytes. Activation of these receptors by N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide leads to the production of melanin in the skin, which can help to protect against UV radiation-induced damage. In addition, N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, which may be mediated by its interactions with other receptors in the body.
Biochemical and Physiological Effects:
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on melanin production, N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for the melanocortin receptors. This allows for precise control over the effects of the peptide on melanocyte function. However, one limitation of using N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the peptide over time.
Direcciones Futuras
There are a number of potential future directions for research on N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide analogs that have improved pharmacokinetic properties, such as longer half-lives or increased specificity for certain melanocortin receptor subtypes. Another area of interest is the potential use of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide in combination with other therapies for the treatment of melanoma, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the anti-inflammatory and neuroprotective effects of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide and to determine whether these effects could be beneficial in the treatment of other conditions, such as Alzheimer's disease or multiple sclerosis.
Métodos De Síntesis
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis is typically carried out using automated peptide synthesizers, which allow for precise control over the reaction conditions and the sequence of amino acids added to the peptide chain.
Aplicaciones Científicas De Investigación
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in the treatment of melanoma. Melanoma is a type of skin cancer that is characterized by the uncontrolled growth of melanocytes, the cells that produce melanin. N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has been shown to stimulate the production of melanin in the skin, which can help to protect against UV radiation-induced damage and potentially reduce the risk of melanoma development.
Propiedades
IUPAC Name |
N-[2-methyl-4-[(2-thiophen-2-ylacetyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-12-10-13(19-17(21)11-14-4-2-8-23-14)6-7-15(12)20-18(22)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTJPUNVBLSEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methyl-4-[(thiophen-2-ylacetyl)amino]phenyl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6139532.png)

![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B6139562.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B6139566.png)
![1-(2-chlorophenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6139567.png)
![4-(4-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139576.png)
![N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139583.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6139586.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-ethylpiperidine](/img/structure/B6139591.png)
![N-methyl-5-(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139597.png)
![4-(3-nitrophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6139607.png)
![2-chloro-4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B6139623.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6139632.png)
![N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B6139635.png)